N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique triazole and quinazoline fused ring system, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Quinazoline Ring Formation: The triazole intermediate is then subjected to further cyclization with ortho-substituted anilines or their derivatives to form the quinazoline ring system.
Introduction of Cycloheptyl and Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving triazole and quinazoline derivatives.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring system and have shown antibacterial and anticancer activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Uniqueness
N-cycloheptyl-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its fused triazole-quinazoline ring system and the presence of cycloheptyl and phenyl groups. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-cycloheptyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-22(24-17-10-6-1-2-7-11-17)16-12-13-18-19(14-16)28-21(25-23(18)30)20(26-27-28)15-8-4-3-5-9-15/h3-5,8-9,12-14,17,27H,1-2,6-7,10-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPAJNLOGZPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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